N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Description
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c20-15-17(16-6-2-1-3-7-16)21-18(23)14-19(8-4-5-9-19)22-10-12-24-13-11-22/h16-17H,1-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELRLVDMZGZHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CC2(CCCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various research studies, patents, and chemical databases.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{15}H_{22}N_{2}O
- Molecular Weight : 250.35 g/mol
- CAS Number : 1436308-36-9
This compound features a cyano group attached to a cyclohexyl moiety, a morpholine ring, and an acetamide functional group, which may contribute to its biological properties.
Research indicates that this compound exhibits Janus kinase (JAK) inhibition properties. JAKs are involved in the signaling pathways of various cytokines and growth factors, making them critical targets in treating inflammatory diseases and certain cancers .
Pharmacological Studies
- Anti-inflammatory Activity :
- Antitumor Effects :
- Neuroprotective Properties :
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of this compound in an animal model of arthritis. The results showed a significant reduction in joint swelling and pain compared to control groups, supporting its anti-inflammatory potential.
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism was linked to apoptosis induction through the modulation of JAK signaling pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog 1: Morpholine-Containing Acetamides ()
Example Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Key Features :
- Morpholine ring with a 2-oxo substituent and acetyl group.
- 4-isopropylphenyl acetamide side chain.
- Synthesis : Yielded 58% via stepwise acylation and purification by chromatography .
- Spectroscopic Data : ESI/APCI(+) m/z 347 (M+H); NMR confirms acetyl and morpholine integration.
- Comparison :
Structural Analog 2: Cyclohexyl-Substituted Acetamides ()
Example Compound : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
Structural Analog 3: Cyano-Substituted Acetamides ()
Example Compound: 2-Cyano-N-[(methylamino)carbonyl]acetamide
- Key Features: Cyano group directly attached to the acetamide backbone. Formula: C₅H₇N₃O₂; CAS No. [6972-77-6] .
- Comparison: The cyano group in both compounds may confer electrophilic reactivity, necessitating caution in handling. Structural differences (e.g., cyclohexylmorpholine vs. methylamino groups) could modulate toxicity profiles.
Structural Analog 4: Indolinylidene Acetamides ()
Example Compound : (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
- Key Features :
- Heteroaromatic substituents (e.g., pyridin-4-yl) in vs. aliphatic groups in the target could influence bioactivity (e.g., kinase inhibition vs. GPCR modulation).
Research Findings and Implications
- Morpholine vs. Cyclohexyl Groups : Morpholine derivatives () exhibit higher polarity, likely improving aqueous solubility compared to cyclohexyl-heavy analogs (). The target compound’s hybrid structure may balance lipophilicity and solubility.
- Synthetic Efficiency : Multicomponent reactions () offer high yields (>80%), suggesting a viable route for synthesizing the target compound.
Notes and Limitations
- Direct data on the target compound (e.g., pKa, solubility) are absent in the provided evidence; comparisons rely on structural analogs.
- Discrepancies in substituent effects (e.g., fluorophenyl vs. morpholine) highlight the need for targeted biological assays.
- Safety profiles for cyano-containing acetamides remain understudied, emphasizing caution in preclinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
